1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene
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Overview
Description
1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene is an organobromine compound characterized by the presence of two bromine atoms, a sulfonyl group, and a methoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene typically involves the bromination of ethene followed by sulfonylation and methoxylation reactions. The general synthetic route includes:
Bromination: Ethene is reacted with bromine to form 1,2-dibromoethane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Common reagents and conditions used in these reactions include bromine, sulfonyl chloride, methanol, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and sulfonyl group play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene can be compared with other similar compounds such as:
1,2-Dibromoethane: A simpler compound with two bromine atoms attached to an ethane molecule.
2,2’-Dibromobiphenyl: A compound with two bromine atoms attached to a biphenyl structure.
2,2’-Dibromo-1,1’-binaphthyl: A compound with two bromine atoms attached to a binaphthyl structure.
The uniqueness of this compound lies in its combination of bromine, sulfonyl, and methoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
91737-22-3 |
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Molecular Formula |
C9H8Br2O3S |
Molecular Weight |
356.03 g/mol |
IUPAC Name |
1-(2,2-dibromoethenylsulfonyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8Br2O3S/c1-14-7-2-4-8(5-3-7)15(12,13)6-9(10)11/h2-6H,1H3 |
InChI Key |
CDMFFYZCYIUZNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C=C(Br)Br |
Origin of Product |
United States |
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